molecular formula C10H14BNO4 B13474965 (6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid

(6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid

Katalognummer: B13474965
Molekulargewicht: 223.04 g/mol
InChI-Schlüssel: FNTMGMNYXAKGPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the borylation of 6-(tert-butoxycarbonyl)pyridine using a boronic acid pinacol ester under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its combination of a boronic acid group and a tert-butoxycarbonyl-protected pyridine ring. This structure provides both stability and reactivity, making it a versatile reagent in various chemical transformations .

Eigenschaften

Molekularformel

C10H14BNO4

Molekulargewicht

223.04 g/mol

IUPAC-Name

[6-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)8-5-4-7(6-12-8)11(14)15/h4-6,14-15H,1-3H3

InChI-Schlüssel

FNTMGMNYXAKGPS-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=C(C=C1)C(=O)OC(C)(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.